molecular formula C18H21N3O3S B6119319 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B6119319
M. Wt: 359.4 g/mol
InChI Key: BRYUNQZITPFIOT-UHFFFAOYSA-N
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Description

4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as PAK4 inhibitor, is a small molecule inhibitor that targets the protein kinase PAK4. PAK4 is a critical regulator of cell growth, migration, and invasion, making it a promising target for cancer therapy.

Mechanism of Action

4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors work by specifically targeting and inhibiting the activity of 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, a protein kinase that plays a critical role in cell growth, migration, and invasion. 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is overexpressed in many types of cancer, and its inhibition leads to decreased cancer cell growth and metastasis. 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors also affect downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors have been shown to have several biochemical and physiological effects on cancer cells. These include inhibition of cell growth, migration, and invasion, induction of apoptosis, and sensitization to chemotherapy and radiation therapy. 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibition also affects the cytoskeleton and cell adhesion, leading to changes in cell morphology and motility.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors is their specificity for 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, which reduces the risk of off-target effects. 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors have also been shown to have low toxicity in preclinical studies, making them a promising candidate for cancer therapy. However, 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors have some limitations in lab experiments, such as their low solubility and stability, which can affect their efficacy and bioavailability.

Future Directions

There are several future directions for 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors in cancer therapy. One direction is the development of more potent and selective 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors that can overcome the limitations of current inhibitors. Another direction is the identification of biomarkers that can predict response to 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibition, which can help personalize cancer therapy. In addition, the combination of 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors with other targeted therapies or immunotherapies is an area of active research. Finally, the development of 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors for other diseases, such as neurodegenerative disorders, is an emerging area of interest.
Conclusion:
In conclusion, 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors are a promising class of small molecule inhibitors that target the protein kinase 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. They have shown efficacy in preclinical studies for cancer therapy, and their specificity and low toxicity make them an attractive candidate for drug development. Further research is needed to optimize their efficacy and overcome their limitations, but the potential for 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors in cancer therapy and other diseases is promising.

Synthesis Methods

The synthesis of 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors involves a series of chemical reactions that require specialized equipment and expertise. One common method involves the reaction of 4-methyl-N-(pyridin-3-ylmethyl)-3-nitrobenzamide with pyrrolidine-1-sulfonyl chloride in the presence of a base, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with a suitable amine to produce the desired 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitor.

Scientific Research Applications

4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors have been extensively studied for their potential use in cancer therapy. Several studies have shown that 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibition can suppress tumor growth and metastasis in various types of cancer, including breast, lung, and pancreatic cancer. In addition, 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them a promising combination therapy.

properties

IUPAC Name

4-methyl-N-(pyridin-3-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-14-6-7-16(18(22)20-13-15-5-4-8-19-12-15)11-17(14)25(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYUNQZITPFIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

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